molecular formula C28H22AuF2N2O2 B12415799 TrxR-IN-4

TrxR-IN-4

Cat. No.: B12415799
M. Wt: 653.4 g/mol
InChI Key: ZPMPGSXQZIJVJN-DHBRAOIWSA-N
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Description

TrxR-IN-4 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme involved in the thioredoxin system. This system plays a crucial role in maintaining cellular redox homeostasis and is involved in various cellular processes, including DNA synthesis, defense against oxidative stress, and redox signaling. Thioredoxin reductase is a selenoprotein that reduces thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TrxR-IN-4 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

TrxR-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

TrxR-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

TrxR-IN-4 exerts its effects by inhibiting thioredoxin reductase. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and a decrease in cellular reducing capacity. The molecular targets of this compound include the active site of thioredoxin reductase, where it binds and inhibits the enzyme’s activity. This disruption affects various cellular pathways, including those involved in DNA synthesis, oxidative stress response, and redox signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TrxR-IN-4

Its ability to modulate the thioredoxin system makes it a valuable tool for studying redox biology and developing new therapeutic strategies .

Properties

Molecular Formula

C28H22AuF2N2O2

Molecular Weight

653.4 g/mol

IUPAC Name

2-[[(1S,2S)-1,2-bis(4-fluorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]ethyl]iminomethyl]phenol;gold

InChI

InChI=1S/C28H22F2N2O2.Au/c29-23-13-9-19(10-14-23)27(31-17-21-5-1-3-7-25(21)33)28(20-11-15-24(30)16-12-20)32-18-22-6-2-4-8-26(22)34;/h1-18,27-28,33-34H;/t27-,28-;/m0./s1

InChI Key

ZPMPGSXQZIJVJN-DHBRAOIWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=N[C@@H](C2=CC=C(C=C2)F)[C@H](C3=CC=C(C=C3)F)N=CC4=CC=CC=C4O)O.[Au]

Canonical SMILES

C1=CC=C(C(=C1)C=NC(C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)N=CC4=CC=CC=C4O)O.[Au]

Origin of Product

United States

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